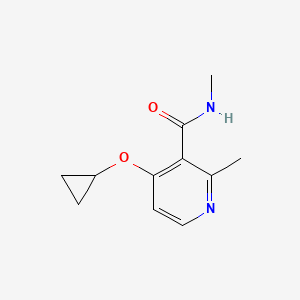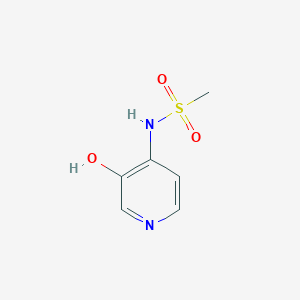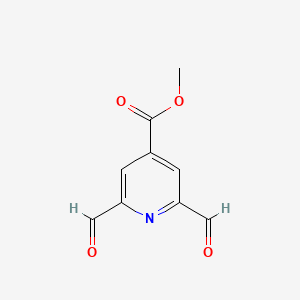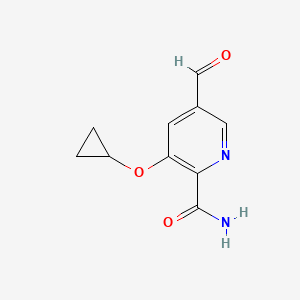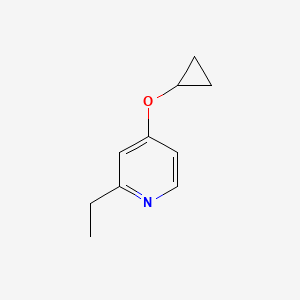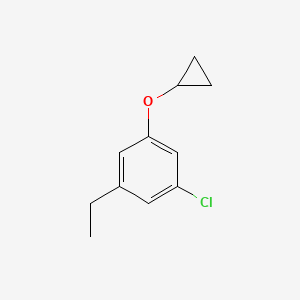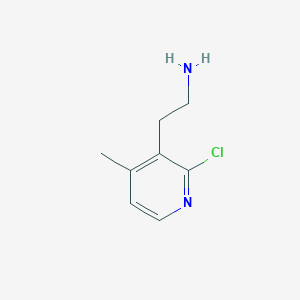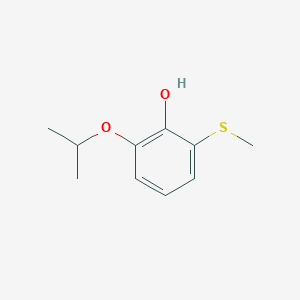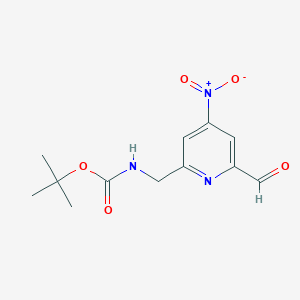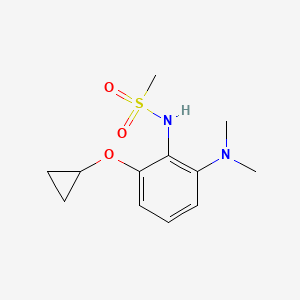
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through selective substitution reactions. The methanesulfonamide group can be introduced via sulfonamide formation reactions, often using methanesulfonyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The methanesulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group may yield tert-butyl alcohol or tert-butyl ketone, while reduction of the methanesulfonamide group may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Wirkmechanismus
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methanesulfonamide group can interact with active sites of enzymes, while the pyridine ring and its substituents can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl) glycine: This compound shares the tert-butoxy group and has similar synthetic routes.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar structural features and are used in similar applications, such as kinase inhibitors.
Uniqueness
N-(3-Tert-butoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, along with the methanesulfonamide moiety, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H20N2O4S |
|---|---|
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
N-[3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-8-14-7-10(18-9-5-6-9)12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
RNZKVEQQAGBNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


